1,2,4-Triazin-3,5(2H,4H)-dithion

Übersicht

Beschreibung

1,2,4-Triazine-3,5(2H,4H)-dithione is a heterocyclic compound that contains a triazine ring with two sulfur atoms at positions 3 and 5

Wissenschaftliche Forschungsanwendungen

Synthese von Azauracilen

1,2,4-Triazin-3,5(2H,4H)-dithion: wird im photoinduzierten Arylierungs- oder Alkylierungsprozess zur Synthese von Azauracilen verwendet . Diese innovative Methode zeichnet sich durch ihre Unabhängigkeit von herkömmlichen Synthesewegen und ihre Fähigkeit aus, mit Sonnenlicht betrieben zu werden, was sie zu einer umweltfreundlichen Option für großtechnische Reaktionen macht .

Pharmazeutische Anwendungen

Die Verbindung wurde in der Patentliteratur für ihre potenzielle Verwendung in pharmazeutischen Anwendungen identifiziert. Sie ist Teil einer Reihe von 1,2,4-Triazin-3,5(2H,4H)-dion-Verbindungen, die auf ihre therapeutischen Eigenschaften untersucht werden .

Korrosionsschutzbeschichtungen

1,2,4-Triazin-3,5-dithiol: ist ein wichtiges Monomer bei der Herstellung von Triazindiol-Polymer-Nanofilmen auf Aluminiumoberflächen. Diese Filme weisen eine bemerkenswerte Schmierfähigkeit, hohe dielektrische Eigenschaften und Superhydrophobie auf, die für Korrosionsschutzanwendungen von Vorteil sind .

Metallkatalysierte Synthese

Diese Verbindung spielt eine Rolle bei der metallkatalysierten Synthese von Triazinderivaten. Solche Derivate sind entscheidend für die Entwicklung von aktiven pharmazeutischen Synthons und Naturprodukten, wobei Triazingerüste ein breites Spektrum biologischer Funktionen aufweisen .

Nano-skalige organische Dünnfilme

In der Mikroelektronik und im Korrosionsschutz sind nano-skalige organische Dünnfilme aus Polymer-/Metall-Assemblies, die 1,2,4-Triazin-3,5-dithiol enthalten, von großem Interesse. Die kontrollierte Morphologie dieser Filme auf Metalloberflächen ist ein wichtiger Forschungsbereich .

Chirale stationäre Phasen

Derivate von 1,3,5-Triazin, die eine ähnliche Triazinkerngestalt aufweisen, werden als chirale stationäre Phasen verwendet. Sie sind besonders nützlich zur Bestimmung des Enantiomerenüberschusses durch NMR-Spektroskopie und zur Bestimmung der absoluten Konfiguration durch zirkulären Dichroismus .

Wirkmechanismus

Target of Action

The primary target of 1,2,4-Triazine-3,5(2H,4H)-dithione is D-amino acid oxidase (DAAO). DAAO is a flavoenzyme that catalyzes the oxidation of D-amino acids including D-serine to the corresponding α-keto acids .

Mode of Action

1,2,4-Triazine-3,5(2H,4H)-dithione interacts with DAAO and inhibits its activity. This inhibition prevents the oxidation of D-amino acids, particularly D-serine .

Biochemical Pathways

By inhibiting DAAO, 1,2,4-Triazine-3,5(2H,4H)-dithione affects the metabolic pathway of D-serine. This results in an increase in the levels of D-serine, a full agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor .

Pharmacokinetics

It has been found that the 1,2,4-triazine-3,5(2h,4h)-dithione pharmacophore appears metabolically resistant to o-glucuronidation unlike other structurally related daao inhibitors .

Result of Action

The inhibition of DAAO by 1,2,4-Triazine-3,5(2H,4H)-dithione leads to an increase in the levels of D-serine. This can enhance the bioavailability of D-serine and attenuate D-serine-induced nephrotoxicity .

Biochemische Analyse

Biochemical Properties

1,2,4-Triazine-3,5(2H,4H)-dithione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as D-amino acid oxidase (DAAO), which catalyzes the oxidation of D-amino acids . The compound’s interaction with DAAO involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to increased levels of D-amino acids, which are crucial for various physiological processes.

Cellular Effects

1,2,4-Triazine-3,5(2H,4H)-dithione has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of DAAO can lead to altered levels of D-serine, a co-agonist of the NMDA receptor, which plays a role in neurotransmission and synaptic plasticity . This can impact neuronal function and has potential implications for neurological disorders such as schizophrenia.

Molecular Mechanism

The molecular mechanism of 1,2,4-Triazine-3,5(2H,4H)-dithione involves its binding interactions with biomolecules. The compound binds to the active site of DAAO, forming hydrogen bonds and hydrophobic interactions with key residues such as Gly313, Arg283, Tyr224, and Tyr228 . This binding inhibits the enzyme’s activity, leading to increased levels of D-amino acids. Additionally, the compound’s structure allows it to resist metabolic degradation, enhancing its stability and efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,4-Triazine-3,5(2H,4H)-dithione have been observed to change over time. The compound exhibits good stability and resistance to degradation, maintaining its inhibitory effects on DAAO over extended periods . Long-term studies have shown that the compound can sustain its impact on cellular function, particularly in terms of altering D-amino acid levels and influencing neurotransmission.

Dosage Effects in Animal Models

The effects of 1,2,4-Triazine-3,5(2H,4H)-dithione vary with different dosages in animal models. At lower doses, the compound effectively inhibits DAAO without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential nephrotoxicity due to the accumulation of D-amino acids . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

1,2,4-Triazine-3,5(2H,4H)-dithione is involved in metabolic pathways that include interactions with enzymes such as DAAO. The compound’s inhibition of DAAO affects the metabolic flux of D-amino acids, leading to altered levels of metabolites such as D-serine . This can have downstream effects on various physiological processes, including neurotransmission and cellular signaling.

Transport and Distribution

Within cells and tissues, 1,2,4-Triazine-3,5(2H,4H)-dithione is transported and distributed through interactions with transporters and binding proteins. The compound’s stability and resistance to metabolic degradation allow it to accumulate in specific tissues, particularly the kidneys, liver, and brain . This distribution pattern is crucial for its efficacy in inhibiting DAAO and altering D-amino acid levels.

Subcellular Localization

The subcellular localization of 1,2,4-Triazine-3,5(2H,4H)-dithione is influenced by its chemical structure and interactions with biomolecules. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its activity and function, particularly in inhibiting DAAO and affecting cellular processes.

Vorbereitungsmethoden

Synthetic Routes and:

Biologische Aktivität

1,2,4-Triazine-3,5(2H,4H)-dithione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound is part of the triazine family, which is known for various pharmacological properties including antimicrobial, herbicidal, and anticancer activities. This article summarizes the biological activity of 1,2,4-triazine-3,5(2H,4H)-dithione based on recent research findings and case studies.

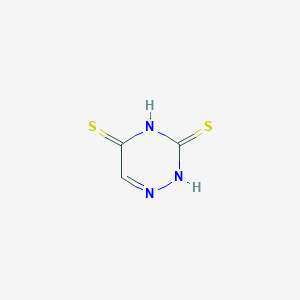

Chemical Structure

The chemical structure of 1,2,4-triazine-3,5(2H,4H)-dithione can be represented as follows:

This structure comprises a triazine ring with two sulfur atoms contributing to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of synthesized derivatives against various bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The results demonstrated that certain derivatives showed promising inhibition zones in agar diffusion tests, indicating their potential as antimicrobial agents .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | Klebsiella pneumoniae | 18 |

| Compound C | Staphylococcus aureus | 20 |

Anticancer Activity

The anticancer potential of 1,2,4-triazine-3,5(2H,4H)-dithione has been explored in several studies. For instance, one study reported that specific derivatives demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Herbicidal Activity

The herbicidal properties of 1,2,4-triazine-3,5(2H,4H)-dithione have also been documented. A patent described its efficacy in controlling various weeds in agricultural settings. The compound acts by inhibiting specific biochemical pathways essential for plant growth .

Case Study 1: Synthesis and Antimicrobial Evaluation

In a study conducted by Melik-Ogandzhanyan et al., a series of N-acetyl derivatives of triazines were synthesized and tested for their antibacterial activity. The study highlighted that modifications to the triazine core significantly influenced antimicrobial potency .

Case Study 2: Anticancer Mechanism Investigation

A detailed investigation into the anticancer mechanisms of triazine derivatives was reported by researchers who found that these compounds could effectively inhibit tumor growth in vivo models. The study utilized xenograft models to demonstrate the efficacy of these compounds against established tumors .

Eigenschaften

IUPAC Name |

2H-1,2,4-triazine-3,5-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3S2/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYCDUJGGHBHAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=S)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364383 | |

| Record name | 1,2,4-Triazine-3,5(2H,4H)-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-90-5 | |

| Record name | 1,2,4-Triazine-3,5(2H,4H)-dithione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazine-3,5(2H,4H)-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.